(2S)-2-(Methoxymethyl)azetidine

Übersicht

Beschreibung

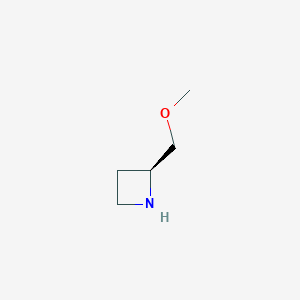

(2S)-2-(Methoxymethyl)azetidine: is an organic compound belonging to the azetidine class, characterized by a four-membered ring containing one nitrogen atom The compound’s structure includes a methoxymethyl group attached to the second carbon of the azetidine ring, with the stereochemistry specified as (2S)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Methoxymethyl)azetidine typically involves the following steps:

Starting Material: The synthesis often begins with commercially available azetidine or its derivatives.

Methoxymethylation: The key step involves the introduction of the methoxymethyl group. This can be achieved through the reaction of azetidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Stereoselective Synthesis: Ensuring the (2S) configuration may require the use of chiral catalysts or starting materials to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Alkylation Reactions

(2S)-2-(Methoxymethyl)azetidine undergoes α-alkylation at the C2 position under strongly basic conditions. For example:

-

Reaction with benzyl bromide : Using lithium diisopropylamide (LDA) at −78°C, the compound reacts with benzyl bromide to yield α-benzylated derivatives. This reaction proceeds with 72% yield and 85% enantiomeric excess (ee) when mediated by chiral auxiliaries such as SAMP/RAMP hydrazones .

Mechanistic Pathway :

-

Deprotonation at the α-C2 position by LDA.

-

Nucleophilic attack on the alkyl halide.

-

Retention of stereochemistry due to restricted rotation in the azetidine ring .

Ring-Opening Reactions

The azetidine ring undergoes regioselective ring-opening under acidic or nucleophilic conditions:

Key Observations :

-

Ring-opening with HCl proceeds via aziridine intermediate formation , confirmed by NMR .

-

Sodium borohydride in methanol triggers a rare aziridine-to-azetidine rearrangement due to steric strain relief .

Aza Paterno-Büchi Reactions

Visible-light-mediated [2+2] cycloadditions with alkenes enable the synthesis of functionalized azetidines:

-

Reaction with styrene : Forms a bicyclic azetidine derivative with 83% yield under Ir(ppy)₃ photocatalysis .

-

Stereochemical Outcome : Controlled by the triplet energy transfer mechanism, favoring trans-diastereomers (dr > 9:1) .

Experimental Data :

textReaction Conditions: - Catalyst: Ir(ppy)₃ (2 mol%) - Solvent: Dichloromethane - Light: 450 nm LED - Time: 24 hours

Deprotection and Derivatization

The tert-butoxycarbonyl (Boc) group in related azetidines is cleaved under acidic conditions (e.g., HCl/dioxane) to yield free amines, which undergo further functionalization:

-

Reductive amination : With 3,5-dichlorobenzaldehyde, produces N-aryl azetidines in 77% yield .

-

Nucleophilic aromatic substitution : With 1-chloro-2,4-dinitrobenzene, yields substituted azetidines in 89% yield .

Oxidation and Reduction

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

(2S)-2-(Methoxymethyl)azetidine serves as a crucial intermediate in the synthesis of several bioactive compounds, including:

- Azetidine Derivatives : The compound can be transformed into various azetidine derivatives that have shown potential as antibacterial agents. For instance, carbapenem derivatives, known for their broad-spectrum antibiotic properties, can be synthesized using azetidine backbones .

- Peptide Mimetics : It is utilized in the preparation of anti-viral peptide mimetics, particularly those targeting HIV/AIDS, highlighting its importance in developing antiviral therapies .

Antagonists and Enzyme Inhibitors

Research has indicated that this compound can be employed to synthesize compounds that act as tachykinin antagonists. These compounds are being investigated for their potential in treating various neurological disorders . The azetidine structure provides a scaffold for developing enzyme inhibitors that could be beneficial in treating conditions like cancer and metabolic disorders.

Diastereoselective Reactions

Recent studies have focused on the diastereoselective α-alkylation of this compound derivatives. For example, the formation of N-borane complexes allows for selective alkylation, yielding optically active products with high diastereoselectivity . This methodology enhances the efficiency of synthesizing chiral compounds essential for pharmaceutical applications.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| α-Alkylation | LDA at -78°C | 72 |

| Diastereomeric Complexes | N-BH3 complex formation | Varies |

Case Study: Synthesis of Alkylated Azetidines

A significant application of this compound is illustrated in a study where regio- and stereoselective alkylation was performed on 1-benzhydryl-3-N-alkylimino-2-methoxymethylazetidine to produce 4-alkyl-1-benzhydryl-2-methoxymethylazetidin-3-ols . This research emphasizes the compound's utility in generating complex structures with potential therapeutic benefits.

Case Study: Development of Antiviral Agents

Another notable application involves using this compound as a precursor for synthesizing antiviral agents aimed at HIV. The structural modifications facilitated by this compound have led to the discovery of new classes of antiviral drugs that exhibit improved efficacy and selectivity against viral targets .

Wirkmechanismus

The mechanism by which (2S)-2-(Methoxymethyl)azetidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: The parent compound without the methoxymethyl group.

(2R)-2-(Methoxymethyl)azetidine: The enantiomer of (2S)-2-(Methoxymethyl)azetidine.

N-Methylazetidine: An azetidine derivative with a methyl group on the nitrogen atom.

Uniqueness

Stereochemistry: The (2S) configuration of this compound can result in different biological activity compared to its (2R) enantiomer.

Functional Group: The presence of the methoxymethyl group can enhance the compound’s reactivity and influence its interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

(2S)-2-(Methoxymethyl)azetidine is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by significant ring strain , a common feature of azetidine derivatives. This strain contributes to its reactivity and ability to participate in various biochemical reactions. The compound's structure allows it to act as a versatile building block in synthetic chemistry, particularly in the development of pharmaceuticals targeting neurological disorders.

2. Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound modulates key signaling pathways, which can affect cell growth and differentiation.

- Gene Expression : It has been shown to alter gene expression profiles, impacting cellular metabolism and function.

- Cellular Stability : By interacting with cellular components, it affects their stability and reactivity, leading to changes in overall cellular function .

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Modulates signaling pathways affecting growth and differentiation |

| Gene Expression | Alters expression profiles impacting metabolism |

| Cellular Stability | Influences stability and reactivity of cellular components |

3. Molecular Mechanism

The molecular activity of this compound involves several binding interactions with biomolecules:

- Enzyme Inhibition/Activation : The high ring-strain energy allows the compound to engage in unique reactivity patterns that can lead to enzyme inhibition or activation.

- Receptor Interaction : Preliminary studies suggest that it may bind to specific receptors or enzymes, influencing their biological functions .

4. Scientific Research Applications

The compound has several notable applications in scientific research:

- Medicinal Chemistry : It serves as a precursor for synthesizing novel pharmaceuticals, particularly those aimed at treating neurological disorders.

- Biological Studies : Utilized as a probe in biochemical assays to study enzyme interactions and cellular processes.

- Materials Science : Its unique properties are being explored for developing innovative polymers and materials.

- Industrial Applications : Potential use in the synthesis of agrochemicals and other industrial chemicals .

Case Study 1: Anticancer Activity

In a study evaluating the cytotoxic effects of azetidine derivatives, this compound exhibited significant activity against various cancer cell lines. The compound showed an IC50 value indicating potent antiproliferative effects on human solid tumor cells, including A549 (lung cancer) and HT29 (colon cancer) .

Case Study 2: Enzyme Interaction

Research on enzyme interactions revealed that this compound effectively inhibits certain enzymes involved in metabolic pathways. This inhibition was linked to alterations in cell signaling that promote apoptosis in cancer cells .

Eigenschaften

IUPAC Name |

(2S)-2-(methoxymethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-4-5-2-3-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRCXZBQRIAHFW-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.